molecular formula C21H19F3N4O3S B11196579 4-amino-N~3~-(3-methoxybenzyl)-N~5~-[3-(trifluoromethyl)benzyl]-1,2-thiazole-3,5-dicarboxamide

4-amino-N~3~-(3-methoxybenzyl)-N~5~-[3-(trifluoromethyl)benzyl]-1,2-thiazole-3,5-dicarboxamide

Cat. No.: B11196579
M. Wt: 464.5 g/mol
InChI Key: IGSXWOOBXZYTAO-UHFFFAOYSA-N
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Description

4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE is a complex organic compound that belongs to the class of thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-amino-5-benzyl-1,3-thiazoles with acid chlorides in the presence of triethylamine in a dioxane medium . This reaction forms the core thiazole structure, which is then further functionalized to introduce the amino, methoxyphenyl, and trifluoromethylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-AMINO-N3-[(3-METHOXYPHENYL)METHYL]-N5-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2-THIAZOLE-3,5-DICARBOXAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both methoxyphenyl and trifluoromethylphenyl groups enhances its potential interactions with biological targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C21H19F3N4O3S

Molecular Weight

464.5 g/mol

IUPAC Name

4-amino-3-N-[(3-methoxyphenyl)methyl]-5-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2-thiazole-3,5-dicarboxamide

InChI

InChI=1S/C21H19F3N4O3S/c1-31-15-7-3-5-13(9-15)11-26-19(29)17-16(25)18(32-28-17)20(30)27-10-12-4-2-6-14(8-12)21(22,23)24/h2-9H,10-11,25H2,1H3,(H,26,29)(H,27,30)

InChI Key

IGSXWOOBXZYTAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=NSC(=C2N)C(=O)NCC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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